Cas no 1344630-80-3 ((2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine)

(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine 化学的及び物理的性質
名前と識別子
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- 1344630-80-3
- (2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine
- EN300-1932177
- (2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine
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- インチ: 1S/C11H13F4N/c1-7(16)2-3-8-4-5-9(10(12)6-8)11(13,14)15/h4-7H,2-3,16H2,1H3/t7-/m1/s1
- InChIKey: QPMQVDNBRIIFFP-SSDOTTSWSA-N
- SMILES: FC1=C(C(F)(F)F)C=CC(=C1)CC[C@@H](C)N
計算された属性
- 精确分子量: 235.09841207g/mol
- 同位素质量: 235.09841207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 26Ų
(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932177-2.5g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1932177-0.05g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1932177-0.25g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1932177-5.0g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 5g |
$5345.0 | 2023-06-01 | ||
Enamine | EN300-1932177-10g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1932177-1.0g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 1g |
$1844.0 | 2023-06-01 | ||
Enamine | EN300-1932177-1g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1932177-0.5g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1932177-0.1g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1932177-5g |
(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |
1344630-80-3 | 5g |
$3065.0 | 2023-09-17 |
(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amineに関する追加情報
CAS No. 1344630-80-3: (2R)-4-(3-fluoro-4-trifluoromethylphenyl)butan-2-amine
The compound with CAS No. 1344630-80-3, known as (2R)-4-(3-fluoro-4-trifluoromethylphenyl)butan-2-amine, is a highly specialized organic compound with significant applications in the field of organic synthesis and pharmaceutical development. This compound is characterized by its unique structure, which includes a fluorine atom at the 3-position of the phenyl ring and a trifluoromethyl group at the 4-position, coupled with a chiral amine group at the 2-position of the butane chain. These structural features make it an invaluable building block in the creation of complex molecules, particularly in the development of bioactive compounds.
The synthesis of (2R)-4-(3-fluoro-4-trifluoromethylphenyl)butan-2-amine involves a series of precise reactions, including alkylation, amination, and stereoselective synthesis. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric excess, making it more accessible for large-scale applications. Its chiral center at the 2-position is particularly important, as it imparts specific stereochemical properties that are critical in drug design and development.
In terms of applications, this compound has been extensively studied for its potential in the development of novel pharmaceutical agents. Its structure lends itself well to bioisosteric replacements, allowing chemists to explore its role in modulating various biological targets, such as enzymes and receptors. Recent research has highlighted its potential as a lead compound in the development of treatments for conditions such as cancer, inflammation, and neurodegenerative diseases.
The presence of fluorine atoms in this compound significantly enhances its pharmacokinetic properties, including bioavailability and metabolic stability. Fluorine's unique electronic properties also contribute to improved binding affinity to target proteins, making this compound a valuable tool in drug discovery efforts. Furthermore, its trifluoromethyl group provides additional rigidity to the molecule, which can be advantageous in optimizing pharmacodynamic properties.
In addition to its role in pharmaceuticals, (2R)-4-(3-fluoro-4-trifluoromethylphenyl)butan-2-amine has also found applications in the field of materials science. Its ability to form stable amide bonds makes it a useful precursor for the synthesis of advanced polymers and materials with tailored mechanical and thermal properties. Recent studies have explored its use in creating self-healing polymers and high-performance adhesives.
The study of this compound has also contributed to advancements in our understanding of stereochemistry and molecular recognition. Its enantiomers exhibit distinct biological activities, underscoring the importance of chirality in drug design. Researchers have employed techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure and interactions with biological systems.
In conclusion, CAS No. 1344630-80-3 represents a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a key player in future innovations in organic chemistry and pharmacology.
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